Ube2T/fancl-IN-1

Description

BenchChem offers high-quality Ube2T/fancl-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ube2T/fancl-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

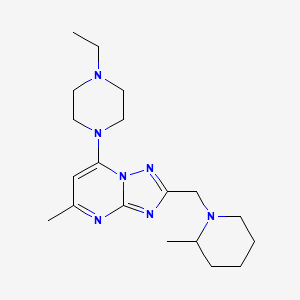

Structure

3D Structure

Properties

IUPAC Name |

7-(4-ethylpiperazin-1-yl)-5-methyl-2-[(2-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N7/c1-4-23-9-11-24(12-10-23)18-13-15(2)20-19-21-17(22-26(18)19)14-25-8-6-5-7-16(25)3/h13,16H,4-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHJBABGFHVIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=NC3=NC(=NN23)CN4CCCCC4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Ube2T/FANCL-IN-1 in DNA Damage Repair

Executive Summary

This technical guide delineates the mechanism of action (MoA) of Ube2T/FANCL-IN-1 (also identified in literature as CU2 ), a small-molecule inhibitor targeting the critical E2-E3 ubiquitin ligase interface within the Fanconi Anemia (FA) pathway.

The FA pathway is the primary cellular mechanism for repairing DNA interstrand crosslinks (ICLs). Hyperactivation of this pathway is a known driver of chemotherapy resistance (e.g., to cisplatin, carboplatin, mitomycin C) in various carcinomas. Ube2T/FANCL-IN-1 functions by disrupting the monoubiquitination of the FANCD2-FANCI complex, thereby preventing the recruitment of DNA repair factors to the lesion site. This guide details the molecular causality, validated experimental protocols for assessing this inhibition, and the therapeutic rationale for its use as a chemosensitizing agent.

Molecular Mechanism of the Fanconi Anemia Pathway[1][2][3][4][5][6][7][8][9]

To understand the inhibitory mechanism, one must first define the native signaling cascade. The FA pathway relies on a sequential ubiquitin transfer relay.

The E2-E3 Conjugation Complex

The core catalytic engine of the FA pathway consists of:

-

UBE2T (E2 Enzyme): The sole E2 ubiquitin-conjugating enzyme dedicated to the FA pathway.[1][2] It carries the activated ubiquitin.

-

FANCL (E3 Ligase): The RING-finger E3 ligase component of the FA core complex.[3][4][5] It recruits UBE2T and the substrate.[2][6]

The Critical Event: FANCD2 Monoubiquitination

Upon detection of DNA ICLs or stalled replication forks, the FA core complex recruits UBE2T.[4][7] The UBE2T-FANCL holoenzyme catalyzes the transfer of a single ubiquitin moiety to Lysine 561 (K561) of FANCD2 and Lysine 523 (K523) of FANCI.

This monoubiquitination acts as the molecular "license," transforming the ID complex (FANCI-FANCD2) into a chromatin-binding scaffold that recruits downstream nucleases (e.g., FAN1, XPF) to excise the crosslink.

Mechanism of Inhibition by Ube2T/FANCL-IN-1

Ube2T/FANCL-IN-1 acts as an interfacial inhibitor. Unlike ATP-competitive kinase inhibitors, it targets the protein-protein interaction (PPI) or the catalytic handover required for ubiquitin transfer.

-

Target Specificity: The compound inhibits the ubiquitin transfer activity of the UBE2T/FANCL pair.[5]

-

Selectivity: It demonstrates high selectivity for the UBE2T-FANCL interaction, showing no significant inhibition of structurally related E2-E3 pairs (e.g., UBE2D1-RNF8) involved in other DNA damage responses.

-

Outcome: By blocking the E2-E3 relay, the inhibitor prevents the monoubiquitination of FANCD2.[4][8] Without K561 ubiquitination, the repair machinery fails to assemble, leading to the accumulation of toxic DNA lesions and subsequent apoptosis (synthetic lethality) when combined with crosslinking agents.

Figure 1: Mechanistic pathway of Fanconi Anemia repair and the specific blockade point of Ube2T/FANCL-IN-1, leading to synthetic lethality.

Pharmacological Profile & Data Summary[1][3][12]

The following data summarizes the quantitative performance of Ube2T/FANCL-IN-1 (CU2) as established in primary literature (Cornwell et al., ACS Chem Biol 2019).

| Parameter | Value / Observation | Context |

| Compound ID | Ube2T/FANCL-IN-1 (CU2) | CAS: 1359415-02-3 |

| Primary Target | UBE2T / FANCL Interaction | E2-E3 Ubiquitin Transfer |

| IC50 (Biochemical) | 14.8 ± 1.2 µM | HTRF Ubiquitination Assay |

| Selectivity | > 100 µM (No Effect) | vs. UBE2D1 / RNF8 (DDR pathway control) |

| Cellular Activity | Inhibits FANCD2 foci | Validated in U2OS cells + Hydroxyurea |

| Synergy | Sensitizes to Carboplatin | Reduces IC50 of Carboplatin significantly |

Experimental Validation Protocols

To rigorously validate the mechanism of action in a research setting, two orthogonal assays are required: a biochemical HTRF assay for direct target engagement and a cellular immunofluorescence assay for functional pathway inhibition.

Protocol A: HTRF Biochemical Ubiquitination Assay

This assay measures the transfer of Ubiquitin from UBE2T to a substrate (or auto-ubiquitination of FANCL in a simplified system) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Concept:

-

Donor: Terbium (Tb)-labeled anti-GST antibody (binds GST-FANCL).

-

Signal: When FANCL is ubiquitinated, Cy5 is brought close to Tb, generating a FRET signal (665 nm).[4][8]

-

Inhibition: Ube2T/FANCL-IN-1 prevents this transfer, reducing the FRET signal.

Workflow:

-

Reagents:

-

Reaction Mix:

-

Incubate 50 nM UBE2T + 250 nM GST-FANCL + Inhibitor for 15 min at RT.

-

Initiate reaction by adding 20 nM UBE1 + 200 nM Cy5-Ub + 2 mM ATP.

-

-

Detection:

-

Add Tb-anti-GST antibody (in detection buffer containing EDTA to stop reaction).

-

Incubate 1 hour.

-

-

Readout:

-

Measure fluorescence at 620 nm (Tb emission) and 665 nm (Cy5 FRET emission).

-

Calculate HTRF Ratio =

.

-

Figure 2: HTRF Assay workflow. The inhibitor prevents the proximity of Cy5-Ub to the Tb-labeled E3 ligase, resulting in loss of FRET signal.

Protocol B: Cellular Foci Formation (Functional Validation)

To confirm the inhibitor works inside the cell, one must visualize the failure of FANCD2 to accumulate at DNA damage sites.

-

Cell Line: U2OS (Osteosarcoma) or HeLa cells.

-

Treatment:

-

Pre-treat cells with Ube2T/FANCL-IN-1 (e.g., 50-100 µM) for 2 hours.

-

Induce DNA damage with Hydroxyurea (2 mM) or Mitomycin C (100 ng/mL) for 24 hours.

-

-

Fixation & Staining:

-

Fix cells in 4% Paraformaldehyde. Permeabilize with 0.5% Triton X-100.

-

Primary Antibody: Anti-FANCD2 (Mouse monoclonal).

-

Secondary Antibody: Anti-Mouse AlexaFluor 488 (Green).

-

Counterstain: DAPI (Nucleus).

-

-

Analysis:

-

Control Cells: Distinct, bright nuclear foci of FANCD2 (indicating successful repair complex assembly).

-

Treated Cells: Diffuse nuclear staining; absence of foci. This confirms the blockade of the monoubiquitination step required for chromatin loading.

-

Therapeutic Implications

The strategic value of Ube2T/FANCL-IN-1 lies in Synthetic Lethality and Chemosensitization .

-

Platinum Resistance Reversal: Tumors often upregulate the FA pathway (overexpression of UBE2T) to survive platinum-based chemotherapy. Co-administration of Ube2T/FANCL-IN-1 disables this resistance mechanism, restoring sensitivity to drugs like Carboplatin.

-

Synthetic Lethality: In cancers with defects in other repair pathways (e.g., Homologous Recombination), blocking the FA pathway can force the cell into a "repair dead-end," triggering apoptosis.

References

-

Cornwell, M. J., et al. (2019). Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway.[9] ACS Chemical Biology, 14(10), 2148–2154.[10]

-

Hodson, C., et al. (2014). Structure of the Human FANCL RING-Ube2T Complex Reveals Determinants of Cognate E3-E2 Selection. Structure, 22(2), 337-344.

-

Machida, Y. J., et al. (2006). UBE2T is the E2 in the Fanconi anemia pathway and undergoes negative regulation by its interaction with FANCL. Molecular Cell, 23(4), 589-596.

-

MedChemExpress.

Sources

- 1. Allosteric Targeting of the Fanconi Anemia Ubiquitin-Conjugating Enzyme Ube2T by Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UBE2T regulates FANCI monoubiquitination to promote NSCLC progression by activating EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of small‐molecule binding sites of a ubiquitin‐conjugating enzyme‐UBE2T through fragment‐based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UBE2T/FANCL inhibitor UC2 | UBE2T/FANCL inhibitor UC2 | Probechem Biochemicals [probechem.com]

- 6. mdpi.com [mdpi.com]

- 7. oar.a-star.edu.sg [oar.a-star.edu.sg]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Characterization of Ube2T/fancl-IN-1 Binding & Kinetics

Topic: Ube2T/fancl-IN-1 Binding Affinity and Kinetics with Ube2T Enzyme Content Type: Technical Whitepaper / Methodological Guide Audience: Drug Discovery Scientists, Biochemists, and Structural Biologists

Executive Summary

The Fanconi Anemia (FA) pathway is a critical DNA damage response mechanism, orchestrating the repair of interstrand cross-links (ICLs).[1][2][3] Central to this pathway is the monoubiquitination of the FANCD2-FANCI complex, a reaction catalyzed by the E2 conjugating enzyme Ube2T in concert with the E3 ubiquitin ligase FANCL .[1][2][3][4]

Ube2T/fancl-IN-1 (CAS: 1359415-02-3) has emerged as a probe compound capable of disrupting this E2-E3 axis. This guide provides a rigorous technical framework for characterizing the binding affinity (

Mechanistic Architecture

To accurately measure binding and kinetics, one must first understand the structural interface being targeted. Ube2T is unique among E2 enzymes; it requires a specific interaction with the FANCL RING domain to activate its thioester-linked ubiquitin for transfer.

The Target Cascade

The inhibition mechanism of Ube2T/fancl-IN-1 operates within the catalytic handover of ubiquitin.

Figure 1: The Ubiquitin Cascade in Fanconi Anemia. Ube2T/fancl-IN-1 interferes with the Ube2T-mediated ubiquitination step, preventing the activation of the ID2 complex.

Binding Affinity Characterization ( )

Quantifying the physical interaction between Ube2T and the inhibitor requires overcoming the low molecular weight of the ligand and the potential for weak affinity (micromolar range).

Comparative Biophysical Methods

The following table summarizes the suitability of primary techniques for Ube2T/fancl-IN-1.

| Feature | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) | Isothermal Titration Calorimetry (ITC) |

| Principle | Mass change on sensor chip | Thermophoretic mobility in thermal gradient | Heat of binding |

| Suitability | High. Good for kinetics ( | High. Solution-phase, no immobilization artifacts. | Medium. Requires high concentrations if affinity is weak (>10 |

| Ube2T Constraint | Requires biotinylation or His-tag capture of Ube2T. | Label-free (intrinsic Trp) or RED-NHS labeling. | Label-free, but consumes significant protein. |

| Throughput | Medium | High | Low |

Primary Protocol: Surface Plasmon Resonance (SPR)

Objective: Determine equilibrium dissociation constant (

Reagents:

-

Ligand: Biotinylated Ube2T (N-terminal AviTag).

-

Analyte: Ube2T/fancl-IN-1 (diluted in running buffer).

-

Chip: Streptavidin (SA) or CM5 sensor chip.

Step-by-Step Workflow:

-

Immobilization: Inject Biotin-Ube2T onto the active flow cell to reach ~2000 RU (Response Units). Use a blank biotinylated protein on the reference cell to subtract non-specific binding.

-

Solvent Correction: Since Ube2T/fancl-IN-1 is likely dissolved in DMSO, prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes.

-

Kinetic Titration (Single Cycle):

-

Prepare a 2-fold dilution series of the inhibitor (e.g., 0.78

M to 100 -

Inject sequentially from low to high concentration without regeneration in between (Single Cycle Kinetics) to preserve protein integrity.

-

Flow Rate: High flow rate (30-50

L/min) to minimize mass transport limitations.

-

-

Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

-

Validation Check: The

should be theoretical based on MW ratio. If

-

Kinetic Profiling (Enzymatic Inhibition)

While SPR measures physical binding, functional inhibition is assessed via the ubiquitination rate of FANCD2 or the auto-ubiquitination of FANCL.

Assay Design: HTRF (Homogeneous Time-Resolved Fluorescence)

This is the industry standard for Ube2T kinetics due to its high sensitivity and "mix-and-read" format.

Mechanism:

-

Donor: Terbium Cryptate labeled anti-GST (binds GST-FANCL).[1]

-

Acceptor: d2 or XL665 labeled Ubiquitin.

-

Signal: When Ube2T transfers Ub to FANCL (auto-ubiquitination) or FANCD2, the Donor and Acceptor come into proximity, generating a FRET signal.[1]

Protocol: Determination of

Reagents:

-

Recombinant Ube2T, GST-FANCL (E3), E1 enzyme, ATP, Biotin-Ubiquitin.

-

Detection reagents: Europium-cryptate streptavidin + XL665-anti-GST.

Workflow:

-

Compound Prep: Serial dilute Ube2T/fancl-IN-1 in DMSO (100x stocks). Transfer 100 nL to a 384-well low-volume plate.

-

Enzyme Mix: Add 5

L of 2x Enzyme Mix (Ube2T + GST-FANCL + E1). Incubate 15 mins at RT to allow inhibitor binding. -

Substrate Start: Add 5

L of 2x Substrate Mix (ATP + Biotin-Ubiquitin). -

Reaction: Incubate for 60 minutes at RT.

-

Termination/Detection: Add 10

L of Detection Buffer (containing EDTA to stop the reaction and HTRF fluorophores). -

Read: Measure fluorescence ratio (665 nm / 620 nm) on a compatible reader (e.g., PHERAstar).

Data Processing:

-

Calculate % Inhibition:

-

Fit data to a 4-parameter logistic equation to derive

.

Mode of Inhibition Analysis

To determine if Ube2T/fancl-IN-1 is competitive with ATP, Ubiquitin, or the E3 ligase, perform the kinetic assay at varying substrate concentrations.

-

Lineweaver-Burk Plot: Plot

vs-

Competitive Inhibition: Lines intersect at the Y-axis (

unchanged, -

Non-Competitive: Lines intersect at the X-axis (

unchanged, -

Mixed: Intersection occurs in the second quadrant.

-

Given Ube2T inhibitors often target the E2-E3 interface, a non-competitive or mixed profile with respect to ATP/Ubiquitin is often observed, while it may be competitive with respect to FANCL.

Experimental Workflow Diagram

Figure 2: Integrated workflow for validating Ube2T inhibitors. Parallel biophysical and functional assays ensure that observed inhibition is due to direct binding.

Critical Quality Control (Self-Validation)

To ensure "Trustworthiness" (Part 2 of requirements), every experiment must include these controls:

-

The "Sticky" Compound Check: Small molecules can form colloidal aggregates that sequester enzymes non-specifically.

-

Protocol: Run the kinetic assay in the presence of 0.01% Triton X-100. If

shifts dramatically (e.g., >10-fold loss of potency), the inhibition is likely artifactual (aggregation-based).

-

-

E1 Selectivity Counter-Screen: Ensure the inhibitor does not target the E1 enzyme (Uba1).

-

Protocol: Run a standard E1-charging assay (E1 + Ub + ATP) and monitor E1-Ub thioester formation via non-reducing Western blot. Ube2T/fancl-IN-1 should have no effect on this step.

-

-

Thermal Shift Assay (TSA/DSF):

-

A true binder should stabilize (or destabilize) the thermal unfolding of Ube2T.

-

Expectation: A

confirms direct binding.

-

References

-

Leman, L. J., et al. (2019). "Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway." ACS Chemical Biology. [Link]

-

Alpi, A. F., et al. (2008). "UBE2T, the E2 in the Fanconi Anemia Pathway, Is Negative Regulated by the FANCL Subunit." Molecular Cell. [Link]

-

Machida, Y. J., et al. (2006). "UBE2T is the E2 ubiquitin-conjugating enzyme of the Fanconi anemia pathway."[2][3][5][6] Molecular Cell. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. oar.a-star.edu.sg [oar.a-star.edu.sg]

- 3. Piperine Targets the FANCL/UBE2T Complex to Inhibit the FA Pathway and Sensitize Bladder Cancer to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FANCI Binds Branched DNA and Is Monoubiquitinated by UBE2T-FANCL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure of the Human FANCL RING-Ube2T Complex Reveals Determinants of Cognate E3-E2 Selection - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ube2T/FANCL-IN-1 as a Potent Suppressor of the Fanconi Anemia DNA Repair Pathway

Authored for: Researchers, Scientists, and Drug Development Professionals Pillar I: The Fanconi Anemia Pathway - A Guardian of the Genome

The Fanconi Anemia (FA) pathway is a sophisticated and critical cellular mechanism responsible for the repair of DNA interstrand cross-links (ICLs), one of the most cytotoxic forms of DNA damage.[1] ICLs covalently link the two strands of the DNA double helix, physically obstructing essential processes like replication and transcription.[1] The FA pathway orchestrates a multi-protein response to detect, unhook, and accurately repair these lesions, thereby maintaining genomic stability.[2][3]

Mutations in any of the 22 identified FA genes (FANC genes) can disrupt this pathway, leading to the rare genetic disorder Fanconi Anemia, which is characterized by bone marrow failure, developmental abnormalities, and a high predisposition to cancer.[4][5] Beyond this inherited syndrome, the dysregulation of the FA pathway has been implicated in the broader landscape of sporadic cancers and is a key contributor to resistance against platinum-based chemotherapies and other DNA cross-linking agents.[3][4]

At the heart of the FA pathway lies a pivotal post-translational modification: the monoubiquitination of the FANCI-FANCD2 (ID2) protein complex.[6][7] This event, triggered by stalled replication forks at sites of DNA damage, is the central activation step.[4] The monoubiquitinated ID2 complex is then recruited to the DNA lesion, where it acts as a molecular scaffold to coordinate the downstream repair machinery, including nucleases and homologous recombination proteins.[8][9]

This critical monoubiquitination is catalyzed by the concerted action of an E2 ubiquitin-conjugating enzyme, UBE2T (also known as FANCT), and the E3 ubiquitin ligase, FANCL , which is the catalytic subunit of the multi-protein FA core complex.[5][10][11] The specific and exclusive pairing of UBE2T and FANCL is essential for the modification of FANCD2 and the subsequent DNA repair cascade.[12][13] This high-fidelity interaction makes the UBE2T-FANCL catalytic hub an exceptionally attractive target for therapeutic intervention.[2][14] By inhibiting this single enzymatic step, it is possible to phenocopy a dysfunctional FA pathway, thereby creating a synthetic vulnerability that can be exploited to re-sensitize resistant cancers to conventional therapies.

Quantitative Data Summary

The efficacy of Ube2T/FANCL-IN-1 has been characterized in both biochemical and cellular assays. The following table summarizes key quantitative metrics reported in the literature.

| Assay Type | Target/System | Endpoint Measured | Value | Reference |

| Biochemical HTRF Assay | GST-FANCL RING domain | IC50 | 14.8 µM | [15] |

| Cellular Western Blot | HU-treated U2OS cells | mUb-FANCD2 Inhibition | ~500 µM | [16][17] |

| Cellular Western Blot | Cisplatin-treated cells | mUb-FANCD2 Inhibition | ~500 µM | [16] |

| Cell Proliferation Assay | U2OS cells + Carboplatin | Synergistic Growth Arrest | ~250 µM | [16] |

Pillar III: Experimental Protocols & Validation Workflows

Validating the activity of a FA pathway inhibitor requires a multi-faceted approach, progressing from direct biochemical confirmation to cellular target engagement and finally to a functional phenotypic outcome.

Protocol 1: In Vitro HTRF Ubiquitination Assay

This biochemical assay directly measures the inhibition of UBE2T/FANCL-mediated ubiquitylation of a surrogate substrate in a purified system. It is ideal for primary screening and determining direct enzymatic inhibition (IC50). [1][4] Causality: This cell-free approach isolates the key enzymatic components (E1, E2, E3, Ubiquitin) from the complexity of the cellular environment. A positive result (inhibition) strongly indicates that the compound directly interferes with the ubiquitination cascade, likely at the UBE2T-FANCL interface or their interaction with ubiquitin. [4] Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT). Reconstitute recombinant human E1 (UBE1), E2 (UBE2T), GST-tagged FANCL RING domain (GST-FANCLRING), and Cy5-labeled Ubiquitin (Cy5-Ub) to desired stock concentrations. Prepare a 10-point serial dilution of Ube2T/FANCL-IN-1 in DMSO.

-

Reaction Assembly: In a 384-well assay plate, add 2 µL of reaction buffer. Add 1 µL of the Ube2T/FANCL-IN-1 dilution (or DMSO for control).

-

Enzyme Addition: Add 2 µL of an enzyme mix containing UBE1, UBE2T, and GST-FANCLRING to each well.

-

Initiation: Initiate the reaction by adding 2 µL of a substrate mix containing ATP and Cy5-Ub.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Detection: Stop the reaction by adding a detection mix containing a Terbium (Tb) cryptate-labeled anti-GST antibody. Incubate for 60 minutes at room temperature.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor). The 665/620 ratio is proportional to the amount of GST-FANCLRING ubiquitination.

-

Analysis: Plot the HTRF ratio against the inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.

Protocol 2: Cellular FANCD2 Monoubiquitination Assay (Western Blot)

This assay validates that the inhibitor can penetrate the cell membrane and engage its target in a physiological context, preventing the DNA damage-induced monoubiquitination of endogenous FANCD2.

Causality: Observing a reduction in the upper, monoubiquitinated band of FANCD2 (FANCD2-L) upon inhibitor treatment provides direct evidence of target engagement within the cell. This self-validating system uses the unmodified FANCD2 band (FANCD2-S) as an internal loading control.

Methodology:

-

Cell Culture: Seed U2OS osteosarcoma cells in 6-well plates and grow to ~70% confluency.

-

Inhibitor Treatment: Pre-incubate cells with Ube2T/FANCL-IN-1 (e.g., 500 µM) or DMSO vehicle control for 1 hour. [16]3. Damage Induction: Add a DNA damaging agent, such as Hydroxyurea (HU, 2.5 mM) or Cisplatin (10 µM), to the media and incubate for the desired time (e.g., 8-24 hours). [1][16]4. Lysis: Wash cells with ice-cold PBS and lyse directly in 2x Laemmli sample buffer. Sonicate briefly to shear DNA.

-

SDS-PAGE: Boil samples for 5 minutes, then resolve proteins on a 6% SDS-polyacrylamide gel. This percentage is crucial for separating the higher molecular weight monoubiquitinated form (FANCD2-L) from the unmodified form (FANCD2-S).

-

Transfer: Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against FANCD2 overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the intensity of the upper FANCD2-L band relative to the lower FANCD2-S band in the inhibitor-treated lane indicates successful pathway suppression.

Protocol 3: Chemosensitization and Cell Proliferation Assay

This functional assay provides the ultimate proof-of-concept for the inhibitor's therapeutic potential by demonstrating a synergistic cytotoxic effect when combined with a DNA cross-linking agent.

Causality: If the inhibitor alone has minimal effect on cell growth, and the DNA cross-linking agent at a low dose has a modest effect, a dramatic reduction in cell proliferation in the combination treatment confirms a synthetic lethal interaction. This demonstrates that the inhibitor's suppression of the FA DNA repair pathway is the cause of the increased sensitivity to the drug. [1][16] Methodology:

-

Cell Seeding: Seed U2OS cells at a low density (<10% confluence) in a 96-well plate to allow for a long growth period.

-

Treatment Groups: Prepare four treatment groups: (i) Vehicle (DMSO), (ii) Ube2T/FANCL-IN-1 alone (e.g., 250 µM), (iii) Carboplatin alone (e.g., 15 µM), and (iv) Ube2T/FANCL-IN-1 + Carboplatin. [16]3. Dosing: Add the respective compounds to the cell media.

-

Monitoring: Place the plate in a live-cell imaging system (e.g., IncuCyte) that captures phase-contrast images of each well every 6 hours for 8 days. [1]5. Analysis: The imaging software will calculate cell confluence over time for each well. Plot confluence (%) versus time (hours). A significant decrease in the growth rate and final confluence of the combination treatment group compared to all other groups demonstrates chemosensitization.

References

-

Alpi, A., et al. (2006). UBE2T is the E2 in the Fanconi anemia pathway and undergoes negative autoregulation. Mol Cell, 23(4), 589-96. Available from: [Link]

-

Wikipedia. FANCL. Available from: [Link]

-

Cornwell, M. J., et al. (2019). Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway. ACS Chemical Biology, 14(10), 2148-2154. Available from: [Link]

-

PubMed. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway. Available from: [Link]

-

Biallelic UBE2T mutations in a patient with Fanconi anemia. (2015). Deficiency of UBE2T, the E2 ubiquitin ligase necessary for FANCD2 and FANCI ubiquitination, causes FA-T subtype of Fanconi anemia. Blood, 125(16), 2413-2416. Available from: [Link]

-

Cole, A. R., et al. (2010). The structure of FANCL, the catalytic subunit of the Fanconi Anemia core complex. Nat Struct Mol Biol, 17(3), 294-8. Available from: [Link]

-

Lewis, L. P., et al. (2011). Structural Analysis of Human FANCL, the E3 Ligase in the Fanconi Anemia Pathway. J Biol Chem, 286(43), 37392-400. Available from: [Link]

-

Andreassen, P. R., et al. (2004). ATR couples FANCD2 monoubiquitination to the DNA-damage response. Genes Dev, 18(16), 1958-63. Available from: [Link]

-

Lewis, L. P., et al. (2011). Structural analysis of human FANCL, the E3 ligase in the Fanconi anemia pathway. J Biol Chem, 286(43), 37392-400. Available from: [Link]

-

Sumpter, T. L., et al. (2021). Regulation of the Fanconi Anemia DNA Repair Pathway by Phosphorylation and Monoubiquitination. Int J Mol Sci, 22(21), 12009. Available from: [Link]

-

Tan, W., et al. (2020). Monoubiquitination by the human Fanconi anemia core complex clamps FANCI:FANCD2 on DNA in filamentous arrays. Elife, 9, e53745. Available from: [Link]

-

Oliver, A. W., et al. (2012). The Fanconi Anaemia Components UBE2T and FANCM Are Functionally Linked to Nucleotide Excision Repair. PLoS One, 7(5), e36970. Available from: [Link]

-

Zhang, Y., et al. (2023). Unraveling the Role of Ubiquitin-Conjugating Enzyme UBE2T in Tumorigenesis: A Comprehensive Review. Cancers (Basel), 15(24), 5851. Available from: [Link]

-

Longerich, S., et al. (2014). Regulation of FANCD2 and FANCI monoubiquitination by their interaction and by DNA. Nucleic Acids Res, 42(9), 5657-70. Available from: [Link]

-

Tan, W., et al. (2020). Monoubiquitination by the human Fanconi anemia core complex clamps FANCI:FANCD2 on DNA in filamentous arrays. Elife, 9, e53745. Available from: [Link]

-

Cornwell, M. J., et al. (2019). Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway. ACS Chemical Biology, 14(10), 2148-2154. Available from: [Link]

-

Hodson, C., et al. (2014). Structure of the Human FANCL RING-Ube2T Complex Reveals Determinants of Cognate E3-E2 Selection. Structure, 22(2), 331-337. Available from: [Link]

-

UniProt. UBE2T - Ubiquitin-conjugating enzyme E2 T - Homo sapiens (Human). Available from: [Link]

-

Ma'ayan Lab. FANCL Gene - Computational Systems Biology. Available from: [Link]

-

Zhang, Y., et al. (2023). Unraveling the Role of Ubiquitin-Conjugating Enzyme UBE2T in Tumorigenesis. Cancers, 15(24), 5851. Available from: [Link]

-

Diverse roles of UBE2T in cancer (Review). (2023). Oncology Reports, 49(4), 73. Available from: [Link]

-

Cornwell, M. J., et al. (2019). Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway. ACS Chemical Biology, 14(10), 2148-2154. Available from: [Link]

-

Kennedy, R. D., et al. (2012). Targeting the Fanconi Anemia Pathway to Identify Tailored Anticancer Therapeutics. J Natl Cancer Inst, 104(2), 94-102. Available from: [Link]

-

Kennedy, R. D., et al. (2007). Fanconi anemia pathway–deficient tumor cells are hypersensitive to inhibition of ataxia telangiectasia mutated. J Clin Invest, 117(5), 1440-9. Available from: [Link]

-

UBE2T regulates FANCI monoubiquitination to promote NSCLC progression by activating EMT. (2022). Oncol Rep, 47(3), 60. Available from: [Link]

-

Identification of small‐molecule binding sites of a ubiquitin‐conjugating enzyme‐UBE2T through fragment‐based screening. (2023). FEBS J, 290(4), 1017-1030. Available from: [Link]

-

Zhang, Y., et al. (2023). Unraveling the Role of Ubiquitin-Conjugating Enzyme UBE2T in Tumorigenesis: A Comprehensive Review. Cancers, 15(24), 5851. Available from: [Link]

-

The Fanconi Anemia Pathway Inhibits mTOR Signaling and Prevents Accelerated Translation in Head and Neck Cancer Cells. (2023). Int J Mol Sci, 24(22), 16386. Available from: [Link]

-

Abstract #3221: Identification of Potent Inhibitors of the Fanconi Anemia Pathway Using a Novel Cell-free Assay. (2009). Cancer Research, 69(8_Supplement), 3221. Available from: [Link]

-

UBE2T silencing inhibited non-small cell lung cancer cell proliferation and invasion by suppressing the wnt/β-catenin signaling pathway. (2019). Am J Transl Res, 11(9), 5856-5866. Available from: [Link]

-

Identification of Ubiquitin Variants That Inhibit the E2 Ubiquitin Conjugating Enzyme, Ube2k. (2020). ACS Chem Biol, 15(1), 138-145. Available from: [Link]

-

Detection of UBE2T-mediated ubiquitination of FANCI. (A) IP assay... - ResearchGate. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the Fanconi Anemia Pathway to Identify Tailored Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deficiency of UBE2T, the E2 ubiquitin ligase necessary for FANCD2 and FANCI ubiquitination, causes FA-T subtype of Fanconi anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of the Fanconi Anemia DNA Repair Pathway by Phosphorylation and Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoubiquitination by the human Fanconi anemia core complex clamps FANCI:FANCD2 on DNA in filamentous arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FANCL - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. UBE2T is the E2 in the Fanconi anemia pathway and undergoes negative autoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gene - FANCL [maayanlab.cloud]

- 12. Structure of the Human FANCL RING-Ube2T Complex Reveals Determinants of Cognate E3-E2 Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. Unraveling the Role of Ubiquitin-Conjugating Enzyme UBE2T in Tumorigenesis: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. UBE2T/FANCL inhibitor UC2 | UBE2T/FANCL inhibitor UC2 | Probechem Biochemicals [probechem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. UBE2T/FANCL-IN-1 | TargetMol [targetmol.com]

Chemical structure and properties of Ube2T/fancl-IN-1 inhibitor

Chemical Characterization, Mechanism of Action, and Experimental Protocols

Executive Summary

UBE2T/FANCL-IN-1 (also identified in literature as CU2 ) is a first-in-class, small-molecule inhibitor targeting the Fanconi Anemia (FA) DNA repair pathway. Unlike general proteasome inhibitors or broad E2 enzyme blockers, this compound exhibits specificity for the UBE2T (E2) – FANCL (E3) complex, preventing the critical monoubiquitination of FANCD2.

This guide details the physicochemical profile, mechanistic underpinnings, and validated experimental workflows for utilizing UBE2T/FANCL-IN-1 in chemosensitization studies, particularly in the context of overcoming resistance to DNA cross-linking agents like Carboplatin and Mitomycin C.

Part 1: Target Biology & Mechanism of Action

The Fanconi Anemia pathway is a genomic stability network essential for repairing DNA interstrand cross-links (ICLs).[1][2] The central activation event is the monoubiquitination of the FANCD2/FANCI heterodimer.[3][1][2][4][5]

The Ubiquitination Cascade[4]

-

UBE2T (E2): The dedicated ubiquitin-conjugating enzyme for the FA pathway.[3][2][4][5][6][7]

-

FANCL (E3): The RING-finger E3 ligase that recruits UBE2T.[6]

-

The Event: UBE2T transfers ubiquitin to Lysine 561 of FANCD2 (and Lysine 523 of FANCI). This "ID2 complex" then acts as a scaffold for nucleases (e.g., FAN1) to excise DNA damage.

Mechanism of Inhibition

UBE2T/FANCL-IN-1 (CU2) operates via a distinct mechanism compared to covalent E2 inhibitors (like L64, which targets the catalytic Cys86 of UBE2T).

-

Target Step: It does not inhibit the initial loading of ubiquitin onto UBE2T (E1-E2 reaction).

-

Blockade: It specifically disrupts the UBE2T/FANCL-mediated transfer of ubiquitin to the substrate.[6] This suggests interference at the E2-E3 interface or the E3-substrate positioning, effectively silencing the "writer" of the DNA repair signal.

Caption: Schematic of the FA pathway highlighting the specific blockade of the FANCL-mediated ubiquitination step by UBE2T/FANCL-IN-1.[1][2][8][6][7][9][10][11][12]

Part 2: Chemical Profiling

Researchers must account for the solubility and stability profile of UBE2T/FANCL-IN-1 to ensure reproducible in vitro and cellular data.

Table 1: Physicochemical Properties

| Property | Specification |

| Compound Name | UBE2T/FANCL-IN-1 (Literature alias: CU2) |

| IUPAC Name | 5-(4-ethylpiperazin-1-yl)-7-methyl-2-[(2-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[1,5-a]pyridine |

| CAS Registry | 1359415-02-3 |

| Molecular Formula | C₁₉H₃₁N₅ (Note: Often cited as C₁₉H₃₁N₇ depending on salt form/derivatives; verify batch CoA) |

| Molecular Weight | ~357.50 Da |

| Solubility | DMSO: ≥ 10 mM (Soluble); Water: Insoluble |

| IC50 (Biochemical) | ~14.8 µM (HTRF Assay against FANCL-mediated ubiquitination) |

| IC50 (Cellular) | ~100–250 µM (Functional readout: Foci inhibition) |

| Storage | Powder: -20°C (3 years); In DMSO: -80°C (6 months) |

Handling Precaution: The compound is hydrophobic. When diluting from DMSO stock into aqueous culture media, ensure the final DMSO concentration is <0.5% to avoid cytotoxicity artifacts, and vortex immediately to prevent precipitation.

Part 3: Experimental Validation Protocols

To validate the activity of UBE2T/FANCL-IN-1, two orthogonal assays are recommended: a biochemical FRET-based assay and a cellular immunofluorescence assay.

Protocol A: HTRF Ubiquitination Assay (In Vitro)

This assay measures the transfer of Ubiquitin from UBE2T to a substrate (or auto-ubiquitination of a GST-FANCL fragment) using Homogeneous Time-Resolved Fluorescence (HTRF).

Reagents:

-

Recombinant UBE1 (E1), UBE2T (E2), GST-FANCL (Ring Domain).

-

Biotin-Ubiquitin.[13]

-

Europium-cryptate labeled Streptavidin (Donor).

-

d2-labeled anti-GST antibody (Acceptor).

Workflow:

-

Compound Prep: Dilute UBE2T/FANCL-IN-1 in reaction buffer (50 mM Tris pH 8.0, 5 mM MgCl₂, 0.5 mM DTT). Prepare a dose-response curve (e.g., 0.1 µM to 100 µM).

-

Enzyme Mix: Incubate Compound + UBE2T (50 nM) + GST-FANCL (250 nM) for 15 minutes at Room Temperature (RT).

-

Initiation: Add UBE1 (20 nM), Biotin-Ub (500 nM), and ATP (1 mM).[13]

-

Reaction: Incubate for 60 minutes at RT.

-

Detection: Add HTRF detection reagents (Eu-Streptavidin + Anti-GST-d2) in EDTA-containing buffer to stop the reaction.

-

Readout: Measure fluorescence at 665 nm and 620 nm. Calculate Ratio (665/620).

-

Logic: If ubiquitination occurs, Biotin-Ub binds GST-FANCL. The Donor (on Ub) and Acceptor (on FANCL) come close, generating a FRET signal. The inhibitor decreases this signal.

-

Protocol B: Cellular Foci Formation Assay

This assay confirms that the inhibitor engages the target inside the cell by preventing FANCD2 accumulation at DNA damage sites.

Workflow:

-

Seeding: Plate U2OS or HeLa cells on glass coverslips (50% confluency).

-

Pre-treatment: Treat cells with UBE2T/FANCL-IN-1 (100 µM) or DMSO control for 2 hours.

-

Note: High concentration is required due to limited intracellular bioavailability typical of this scaffold.

-

-

Damage Induction: Add Mitomycin C (MMC, 50 ng/mL) or Carboplatin (15 µM) . Co-incubate with inhibitor for 24 hours.

-

Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.5% Triton X-100.

-

Staining:

-

Primary Ab: Anti-FANCD2 (1:1000).

-

Secondary Ab: AlexaFluor-488 (Green).

-

Counterstain: DAPI (Nuclei).

-

-

Quantification: Count FANCD2 foci per nucleus.

-

Result: DMSO+MMC cells will show >20 foci/nucleus. Inhibitor+MMC cells should show diffuse nuclear staining (inhibition of foci).

-

Caption: Step-by-step workflow for validating UBE2T/FANCL-IN-1 activity in cell culture models.

Part 4: Therapeutic Implications[2][12][14]

The primary utility of UBE2T/FANCL-IN-1 is as a chemosensitizer .

-

Synthetic Lethality: Tumors with BRCA1/2 mutations are already compromised in Homologous Recombination (HR). Blocking the FA pathway (via UBE2T inhibition) creates a "double hit," potentially overcoming resistance mechanisms where the FA pathway is upregulated to compensate for HR deficiency.

-

Platinum Resistance: Overexpression of UBE2T is correlated with cisplatin resistance in lung and ovarian cancers. UBE2T/FANCL-IN-1 restores sensitivity by dismantling the repair machinery that removes platinum adducts.

Critical Note on Selectivity: While effective, current generation inhibitors (CU2) have moderate potency (µM range). For in vivo studies, formulation optimization (e.g., lipid nanoparticles) may be necessary to achieve sufficient plasma concentrations without toxicity.

References

-

Cornwell, M. J., et al. (2019). "Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway." ACS Chemical Biology, 14(10), 2148–2154.[6]

-

[Link]

-

-

Alpi, A., et al. (2008).

-

[Link]

-

- MedChemExpress (MCE).

- ProbeChem.

Sources

- 1. Unraveling the Role of Ubiquitin-Conjugating Enzyme UBE2T in Tumorigenesis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Allosteric Targeting of the Fanconi Anemia Ubiquitin-Conjugating Enzyme Ube2T by Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oar.a-star.edu.sg [oar.a-star.edu.sg]

- 6. UBE2T/FANCL inhibitor UC2 | UBE2T/FANCL inhibitor UC2 | Probechem Biochemicals [probechem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Identification of small‐molecule binding sites of a ubiquitin‐conjugating enzyme‐UBE2T through fragment‐based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. targetmol.cn [targetmol.cn]

- 10. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting deubiquitinating enzymes and ubiquitin pathway modulators to enhance host defense against bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DSpace [christie.openrepository.com]

High-Resolution Structural Mapping of Ube2T/FANCL-IN-1 Binding Sites

Topic: Identification of Ube2T/FANCL-IN-1 Binding Sites via Crystallography Content Type: Technical Whitepaper / Methodological Guide Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Leads.

Executive Summary

The Fanconi Anemia (FA) pathway relies critically on the monoubiquitination of FANCD2, a process catalyzed by the E2 conjugating enzyme Ube2T in complex with the E3 ligase FANCL .[1][2][3][4][5] The small molecule inhibitor Ube2T/FANCL-IN-1 has emerged as a potent chemical probe, sensitizing cancer cells to DNA cross-linking agents (e.g., Carboplatin) by disrupting this specific E2-E3 axis.

However, Ube2T has historically been considered "undruggable" due to its shallow active site and lack of deep hydrophobic pockets.[6] Identifying the precise binding site of Ube2T/FANCL-IN-1—whether it is an orthosteric active-site blocker, an allosteric modulator, or a protein-protein interaction (PPI) disruptor—is critical for structure-based drug design (SBDD).

This guide details the crystallographic workflow to identify these binding sites, synthesizing protocols for construct engineering, co-crystallization, and structural refinement.

Part 1: Pre-Crystallographic Characterization & Construct Design

Before attempting crystallography, one must validate the binding mode in solution. Blindly soaking crystals often leads to false negatives due to lattice packing artifacts.

Construct Engineering

Ube2T is a 197-residue protein. For crystallography, the full-length wild-type (WT) is often crystallizable, but specific modifications enhance success rates:

-

Truncation: Ube2T residues 1–153 (Core UBC fold) generally diffract better than full-length, as the C-terminal tail is disordered.

-

Surface Entropy Reduction (SER): If the WT fails to crystallize, consider mutating surface residues (e.g., Lys/Glu clusters) to Ala to promote lattice contacts.

-

The "Zinc Trap" Warning: Crucial Insight: Previous fragment screening campaigns identified a zinc-induced trimerization artifact (PDB 5OJJ) that mimics ligand binding. Ensure all buffers are metal-free (use Chelex-treated water) to avoid false-positive structural changes.

Biophysical Validation (The "Go/No-Go" Gate)

Do not proceed to crystallization without K_d evidence.

-

Differential Scanning Fluorimetry (DSF): A shift in

( -

NMR (HSQC): Collect

-HSQC spectra of Ube2T. Chemical shift perturbations (CSPs) upon adding Ube2T/FANCL-IN-1 will map the binding footprint in solution.

Part 2: Crystallographic Workflow for Binding Site Identification

The identification of the Ube2T/FANCL-IN-1 site requires a dual-strategy approach: Soaking (for fast throughput) and Co-crystallization (for induced fit).

Strategy A: Crystal Soaking (High Throughput)

Use this if you already have high-quality Apo-Ube2T crystals (Space group

-

Crystal Growth: Hanging drop vapor diffusion.

-

Soaking Protocol:

-

Transfer crystals to a drop containing reservoir solution + 2–5 mM Ube2T/FANCL-IN-1 (with <5% DMSO).

-

Incubation: 2 hours to overnight.

-

Risk: If the inhibitor requires a conformational change (induced fit) to bind, soaking will crack the crystals or fail to show density.

-

Strategy B: Co-Crystallization (The Gold Standard)

This is required for Ube2T/FANCL-IN-1 if it acts as a PPI inhibitor, as it may stabilize a specific loop conformation incompatible with the Apo lattice.

-

Complex Formation:

-

Mix Ube2T (10 mg/mL) with inhibitor at a 1:3 molar ratio .

-

Incubate at

for 1 hour. -

Optional: If the inhibitor is covalent (e.g., targeting Cys86), incubate for 4+ hours and verify adduct formation via Mass Spectrometry (Intact Protein LC-MS) prior to setting drops.

-

-

Screening:

-

Set up sparse matrix screens (e.g., JCSG+, MCSG).

-

Optimization: Focus on PEG/Ion conditions. The Ube2T-Inhibitor complex often crystallizes in conditions distinct from the Apo form due to surface remodeling.

-

Part 3: Data Processing & Binding Site Assignment

Structure Solution

-

Molecular Replacement (MR): Use PDB 1YH2 (Apo Ube2T) or PDB 5NGZ (Ube2T with allosteric fragment) as search models.

-

Refinement: Rigid body refinement followed by restrained refinement (REFMAC5 or Phenix).

Identifying the Density (The "Smoking Gun")

Inspect the

| Potential Site | Key Residues | Mechanism of Action |

| Canonical Active Site | Cys86 , Asp88, Asn119 | Orthosteric: Blocks ubiquitin thioester formation. |

| E3 Interface (PPI) | Arg6, Arg9 , Phe70 | PPI Inhibition: Mimics the FANCL RING domain, preventing E3 recruitment. |

| Allosteric Pocket (Backside) | Leu124, Tyr128 | Allosteric: Distorts the active site remotely or prevents E1 interaction. |

Technical Note: If Ube2T/FANCL-IN-1 binds near Arg6/Arg9, it directly competes with the FANCL Tyr311 "key in lock" interaction. This confirms the mechanism as a PPI disruptor.

Part 4: Visualizing the Workflow

The following diagram outlines the decision tree for solving the Ube2T/Inhibitor structure.

Caption: Workflow for structural determination of Ube2T-Inhibitor complexes, prioritizing biophysical validation to prevent false negatives in crystallography.

Part 5: Validation of the Binding Site

Once the density is assigned, you must validate that this site is functionally relevant and not a crystallization artifact.

-

Mutagenesis: Introduce point mutations at the identified binding residues (e.g., R6A or F70A ).

-

Binding Assay: Repeat ITC or MST with the mutant Ube2T. If

increases significantly (loss of binding), the crystallographic site is validated. -

Functional Assay: Perform an in vitro ubiquitination assay (E1 + Ube2T + FANCL + FANCD2 + Ubiquitin).

-

Result: The inhibitor should abolish monoubiquitination of FANCD2.[7]

-

Control: The mutant Ube2T (designed to block inhibitor binding) should be resistant to the inhibitor, restoring ubiquitination activity (unless the mutation itself kills enzyme activity).

-

References

-

Machida, Y.J., et al. (2006). "Ube2T is the E2 in the Fanconi anemia pathway and undergoes negative regulation by the FANCL subunit." Molecular Cell. Link

-

Hodson, C., et al. (2014). "Structure of the human FANCL RING-Ube2T complex reveals determinants of cognate E3-E2 selection." Structure. Link

-

Morreale, F.E., et al. (2017).[6][8][9] "Allosteric Targeting of the Fanconi Anemia Ubiquitin-Conjugating Enzyme Ube2T by Fragment Screening." Journal of Medicinal Chemistry. Link

-

Morreale, F.E., et al. (2017).[2][6][8][9] "Mind the Metal: A Fragment Library-Derived Zinc Impurity Binds the E2 Ubiquitin-Conjugating Enzyme Ube2T and Induces Structural Rearrangements."[9] Journal of Medicinal Chemistry. Link

-

Anantharajan, J., et al. (2024).[10] "Identification of small-molecule binding sites of a ubiquitin-conjugating enzyme-UBE2T through fragment-based screening." Chemical Biology & Drug Design. Link

Sources

- 1. oar.a-star.edu.sg [oar.a-star.edu.sg]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Structure of the Human FANCL RING-Ube2T Complex Reveals Determinants of Cognate E3-E2 Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Identification of small‐molecule binding sites of a ubiquitin‐conjugating enzyme‐UBE2T through fragment‐based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UBE2T/FANCL-IN-1 | TargetMol [targetmol.com]

- 8. genecards.org [genecards.org]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

Impact of Ube2T/fancl-IN-1 on FANCD2 monoubiquitination cascade

Title: Technical Guide: Mechanistic Disruption of the FA Pathway via Ube2T/fancl-IN-1 Subtitle: A Protocol-Driven Analysis of E2-E3 Interface Inhibition and FANCD2 Monoubiquitination Blockade

Executive Summary

This technical guide analyzes the impact of Ube2T/fancl-IN-1 , a small-molecule inhibitor targeting the protein-protein interaction (PPI) between the E2 conjugating enzyme Ube2T and the E3 ligase FANCL . This interaction is the rate-limiting step in the Fanconi Anemia (FA) pathway, a DNA repair mechanism essential for resolving DNA interstrand crosslinks (ICLs).

By sterically hindering the Ube2T-FANCL interface, Ube2T/fancl-IN-1 abrogates the monoubiquitination of FANCD2 at Lysine 561 (K561). This guide details the molecular mechanism, provides a self-validating experimental workflow for verifying target engagement, and outlines the downstream consequences on genomic stability.

Mechanistic Foundation: The E2-E3 Cascade

The Fanconi Anemia pathway relies on a precise ubiquitin relay. Under normal conditions, the FA Core Complex acts as a scaffold to recruit Ube2T (E2) via the RING domain of FANCL (E3).

-

Native State: Ube2T is charged with ubiquitin by the E1 enzyme. It binds to FANCL, which positions the ubiquitin for transfer onto the substrate, the FANCD2-FANCI heterodimer .

-

The Critical Event: Monoubiquitination of FANCD2 at K561 transforms it into its active "L-isoform" (Long), enabling it to recruit downstream nucleases (e.g., FAN1, SLX4) to excise DNA crosslinks.

-

Inhibited State (Ube2T/fancl-IN-1): The inhibitor binds to the hydrophobic interface of Ube2T or the RING domain of FANCL, physically blocking their association. Consequently, FANCD2 remains in its inactive "S-isoform" (Short), preventing repair foci formation and leading to "mitotic catastrophe" upon DNA replication stress.

Pathway Visualization (Normal vs. Inhibited)

Caption: Disruption of the Ube2T-FANCL axis. The inhibitor prevents the E2-E3 complex assembly, halting the conversion of FANCD2-S to FANCD2-L.

Experimental Validation: Self-Validating Protocols

To scientifically validate the efficacy of Ube2T/fancl-IN-1, researchers must demonstrate the specific loss of the FANCD2-L band (Western Blot) and the absence of nuclear foci (Immunofluorescence) under DNA damage conditions.

A. Western Blotting for FANCD2 Isoforms (The Gold Standard)

This protocol distinguishes the monoubiquitinated (L) isoform from the non-ubiquitinated (S) isoform based on electrophoretic mobility.

Reagents:

-

Induction Agent: Mitomycin C (MMC) or Hydroxyurea (HU).[1]

-

Lysis Buffer: RIPA buffer supplemented with N-Ethylmaleimide (NEM) (10 mM).

-

Expertise Note: NEM is non-negotiable. It irreversibly inhibits Deubiquitinating Enzymes (DUBs like USP1) during lysis. Without NEM, the Ub chain is cleaved post-lysis, yielding a false negative (artificial loss of the L-band).

-

Protocol Steps:

-

Seeding: Plate HeLa or U2OS cells (2 x 10^5 cells/well) in 6-well plates.

-

Pre-treatment: Treat cells with Ube2T/fancl-IN-1 (e.g., 10-50 µM) for 2 hours.

-

Induction: Add MMC (50 ng/mL) directly to the media containing the inhibitor. Incubate for 18–24 hours.

-

Control Arms: DMSO only, MMC only, Inhibitor only, Inhibitor + MMC.

-

-

Lysis: Wash with ice-cold PBS. Lyse immediately in RIPA + Protease Inhibitors + 10 mM NEM .

-

Separation: Run 30 µg of lysate on a 3-8% Tris-Acetate gradient gel .

-

Why: Standard 10% or 12% gels often fail to resolve the L and S bands (approx. 162 kDa vs 155 kDa). A gradient or low-percentage gel is required for separation.

-

-

Detection: Probe with anti-FANCD2 (e.g., Abcam ab108928 or Novus NB100-182).

Expected Data Output:

| Treatment Condition | FANCD2-S (Short) | FANCD2-L (Long/Ub) | Interpretation |

| Vehicle (DMSO) | High | Low/None | Basal state. |

| MMC Only | Medium | High | Pathway activated (Repair ON). |

| Inhibitor + MMC | High | Absent/Low | Target Engagement Confirmed. |

B. Immunofluorescence (Foci Formation)

Validates that the biochemical blockade prevents the spatial recruitment of FANCD2 to DNA lesions.

Protocol Steps:

-

Grow: Cells on glass coverslips.

-

Treat: Inhibitor (2h)

MMC (1 µM, 6h). -

Fix/Perm: 4% Paraformaldehyde (15 min)

0.5% Triton X-100 (5 min).-

Pre-extraction (Optional but Recommended): Wash cells with CSK buffer + 0.5% Triton before fixation to remove soluble FANCD2, leaving only chromatin-bound (ubiquitinated) foci.

-

-

Stain: Primary anti-FANCD2

Secondary AlexaFluor 488. -

Quantification: Count nuclei with >10 foci.

Visualization of Workflow:

Caption: Step-by-step validation workflow. Note the inclusion of NEM in Step 4 to preserve the ubiquitin signal.

Therapeutic Implications: Synthetic Lethality

Ube2T/fancl-IN-1 is not merely a research tool; it represents a strategy for chemosensitization . Tumors often upregulate the FA pathway to resist platinum-based chemotherapy.[2][3][4]

-

Mechanism of Sensitization: By blocking FANCD2 ubiquitination, the inhibitor prevents the recruitment of homologous recombination (HR) factors.

-

Synergy: The combination of Ube2T/fancl-IN-1 with ICL-inducing agents (Cisplatin, Carboplatin) forces the cell to rely on error-prone repair mechanisms (NHEJ), leading to massive genomic instability and apoptosis.

-

Biomarker: The efficacy of this inhibitor is highest in tumors that are proficient in the FA pathway but dependent on it for survival under stress (e.g., certain ovarian and breast cancers).

References

-

Cornwell, M. J., et al. (2019).[2] "Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway." ACS Chemical Biology.[2]

-

Alpi, A. F., et al. (2008).[5][6] "Mechanistic insight into site-restricted monoubiquitination of FANCD2 by Ube2t, FANCL, and FANCI." Molecular Cell.

-

MedChemExpress. (2024). "UBE2T/FANCL-IN-1 Product Information and Biological Activity." MCE Catalog.

-

Walden, H., & Deans, A. J. (2014). "The Fanconi anemia DNA repair pathway: structural and functional insights into a complex disorder." Annual Review of Biophysics.

-

Tan, W., et al. (2020).[7] "Monoubiquitination by the human Fanconi anemia core complex clamps FANCI:FANCD2 on DNA in filamentous arrays." eLife.

Sources

- 1. The Genetic and Biochemical Basis of FANCD2 Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. air.unimi.it [air.unimi.it]

- 7. Monoubiquitination by the human Fanconi anemia core complex clamps FANCI:FANCD2 on DNA in filamentous arrays | eLife [elifesciences.org]

Molecular weight and physicochemical characteristics of Ube2T/fancl-IN-1

Technical Monograph: UBE2T/FANCL-IN-1 (CU2) Molecular Characterization, Mechanism of Action, and Experimental Protocols

Executive Summary

UBE2T/FANCL-IN-1 (historically referenced as CU2 ) is a first-in-class, small-molecule inhibitor targeting the Fanconi Anemia (FA) DNA repair pathway. Unlike broad-spectrum proteasome inhibitors, this compound exhibits high specificity for the E2/E3 ubiquitin ligase module comprised of UBE2T (E2) and FANCL (E3). By disrupting the monoubiquitylation of the FANCD2-FANCI complex, UBE2T/FANCL-IN-1 prevents the formation of DNA repair foci, thereby sensitizing cancer cells—particularly those with functional FA pathways—to DNA cross-linking agents like Carboplatin and Cisplatin.

This guide details the physicochemical properties, mechanistic underpinnings, and validated experimental protocols for utilizing UBE2T/FANCL-IN-1 in translational oncology research.

Physicochemical Characterization

The following data establishes the chemical identity and handling parameters for UBE2T/FANCL-IN-1. Researchers must adhere to these specifications to ensure reproducibility in in vitro and cellular assays.

| Property | Specification |

| Common Name | UBE2T/FANCL-IN-1 (CU2) |

| CAS Registry Number | 1359415-02-3 |

| Chemical Formula | C₁₉H₃₁N₇ |

| Molecular Weight | 357.50 g/mol |

| Appearance | Solid powder (typically off-white to pale yellow) |

| Solubility (In Vitro) | DMSO: ≥ 20 mg/mL (55.94 mM); Ethanol: Insoluble |

| Storage (Powder) | -20°C (3 years) |

| Storage (In Solvent) | -80°C (6 months); Avoid freeze/thaw cycles |

| SMILES | CCN1CCN(CC1)c1cc(C)nc2nc(CN3CCCCC3C)nn12 |

Handling Advisory: The compound is hydrophobic. For cellular treatment, prepare a 10 mM stock in anhydrous DMSO. Dilute into culture medium immediately prior to use to minimize precipitation. Ensure the final DMSO concentration in culture does not exceed 0.5% to avoid solvent toxicity masking the specific effects of the inhibitor.

Mechanism of Action: The FA Pathway Blockade

The Fanconi Anemia pathway preserves genomic integrity by repairing DNA interstrand cross-links (ICLs).[1][2] The critical activation step involves the monoubiquitylation of FANCD2 and FANCI at specific lysine residues (Lys561 on FANCD2). This reaction is catalyzed by the E2 conjugating enzyme UBE2T working in concert with the E3 ligase FANCL (part of the FA core complex).[1][3]

UBE2T/FANCL-IN-1 acts by disrupting the functional coupling between UBE2T and FANCL.[4] It does not inhibit the catalytic cysteine of UBE2T directly (unlike covalent inhibitors) but rather interferes with the protein-protein interaction or the conformational landscape required for the transfer of ubiquitin to the substrate.

Pathway Visualization

The following diagram illustrates the canonical FA pathway and the specific intervention point of UBE2T/FANCL-IN-1.

Caption: Schematic of the FA pathway showing UBE2T/FANCL-IN-1 blocking the critical monoubiquitylation step, preventing repair foci formation.

Experimental Protocols

To validate the activity of UBE2T/FANCL-IN-1, researchers should employ a dual-validation strategy: a biochemical HTRF assay for direct target engagement and a cellular Western Blot for functional readout.

Protocol A: HTRF Ubiquitylation Screening Assay (Biochemical)

This assay measures the transfer of ubiquitin from UBE2T to a substrate (or auto-ubiquitylation in the presence of FANCL) using Homogeneous Time-Resolved Fluorescence (HTRF).

Reagents:

-

Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% BSA, 0.01% Triton X-100, 1 mM DTT.

-

Proteins: Recombinant human UBE1 (E1, 5 nM), UBE2T (E2, 20-50 nM), GST-FANCL (Ring Domain, 50 nM).

-

Detection: Biotin-Ubiquitin (100 nM), Anti-GST-Europium Cryptate (Donor), Streptavidin-XL665 (Acceptor).

Step-by-Step Methodology:

-

Compound Prep: Dispense UBE2T/FANCL-IN-1 (varying concentrations, e.g., 1 µM – 200 µM) into a 384-well low-volume plate. Include DMSO-only controls.

-

Enzyme Mix: Add a mixture of UBE1, UBE2T, and GST-FANCL in reaction buffer to the wells. Incubate for 15 minutes at room temperature (RT) to allow inhibitor binding.

-

Reaction Start: Initiate the reaction by adding ATP (5 mM) and Biotin-Ubiquitin.

-

Incubation: Incubate for 45–60 minutes at RT.

-

Termination & Detection: Add detection buffer containing EDTA (to stop the Mg²⁺-dependent reaction), Anti-GST-Europium, and Streptavidin-XL665.

-

Readout: Incubate for 1 hour and read on an HTRF-compatible plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

-

Analysis: Calculate the HTRF Ratio (665/615 nm). A decrease in signal compared to DMSO control indicates inhibition of FANCL ubiquitylation.

Protocol B: Cellular FANCD2 Monoubiquitylation Assay (Functional)

This protocol confirms that the compound penetrates the cell membrane and inhibits the pathway in a physiological context.

Reagents:

-

Cell Line: U2OS or HeLa cells (adherent).

-

Stimulant: Hydroxyurea (HU) or Cisplatin (to induce DNA damage and FA pathway activation).

-

Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail and Deubiquitinase Inhibitors (e.g., PR-619 or NEM is critical to preserve ubiquitin chains).

Step-by-Step Methodology:

-

Seeding: Plate cells in 6-well plates and allow them to reach 70% confluency.

-

Pre-treatment: Treat cells with UBE2T/FANCL-IN-1 (typically 50–100 µM) for 2 hours.

-

Note: High concentrations are often required in cellular assays due to competition with high intracellular ATP and ubiquitin levels.

-

-

Induction: Add Hydroxyurea (2 mM) or Cisplatin (5 µM) to the medium without removing the inhibitor. Incubate for 6–24 hours.[5]

-

Harvesting: Wash cells with ice-cold PBS. Lyse directly in modified RIPA buffer on ice.

-

Western Blot:

-

Load 30–50 µg of total protein per lane on a 4–12% gradient gel (essential to separate FANCD2 bands).

-

Primary Antibody: Anti-FANCD2 (e.g., Santa Cruz sc-20022 or Abcam ab2187).

-

Observation: You will see two bands: the L-isoform (Monoubiquitylated, slower migration) and the S-isoform (Non-ubiquitylated, faster migration).

-

-

Result Interpretation: Effective inhibition by UBE2T/FANCL-IN-1 will result in the disappearance of the upper L-isoform band , even in the presence of DNA damage.

Experimental Workflow Diagram

Caption: Workflow for validating UBE2T/FANCL-IN-1 activity in cells via Western Blotting.

References

-

Cornwell, M. J., et al. (2019).[2][4][6][7] Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway.[2][4][6][7][8][9] ACS Chemical Biology, 14(10), 2148–2154.[2][4][7] [Link][6][7]

-

Walden, H., & Deans, A. J. (2014). The Fanconi anemia DNA repair pathway: structural and functional insights into a complex disorder. Annual Review of Biophysics, 43, 257–278. [Link]

-

Alpi, A. F., et al. (2008). UBE2T, the E2 in the Fanconi anemia pathway, implies a novel DNA crosslink repair mechanism. Molecular Cell, 32(6), 809-821. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Betulinic Acid Suppresses UBE2T Expression via MAPK/ERK Inhibition to Block FANCI and FANCD2 Monoubiquitination in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Molecular Basis of Ubiquitin-Conjugating Enzymes (E2s) as a Potential Target for Cancer Therapy [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. UBE2T/FANCL-IN-1 | TargetMol [targetmol.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Western blot analysis of FANCD2 following Ube2T/fancl-IN-1 treatment

Application Note & Protocol

Topic: Western Blot Analysis of FANCD2 Following Ube2T/fancl-IN-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Principle and Scientific Background

The Fanconi Anemia (FA) pathway is a crucial cellular mechanism responsible for the repair of DNA interstrand crosslinks (ICLs), one of the most cytotoxic forms of DNA damage.[1][2][3] A central and indispensable event in the activation of this pathway is the monoubiquitination of the FANCD2 protein.[4][5] This post-translational modification is catalyzed by a cascade of enzymes, culminating in the action of the UBE2T (an E2 ubiquitin-conjugating enzyme) and the FANCL E3 ubiquitin ligase, which is a component of the larger FA core complex.[1][6][7]

Upon DNA damage, the FA core complex is recruited to the lesion, where UBE2T and FANCL work in concert to attach a single ubiquitin molecule to FANCD2 at lysine 561 (K561).[4][8] This event transforms the FANCD2 protein from its shorter, unmodified form (FANCD2-S, ~155 kDa) to a longer, monoubiquitinated isoform (FANCD2-L, ~164 kDa). The monoubiquitinated FANCD2, as part of the FANCD2/FANCI complex, then localizes to chromatin at the site of damage, acting as a platform to recruit downstream DNA repair factors, including nucleases and proteins involved in homologous recombination.[3][9][10][11]

Ube2T/fancl-IN-1 is a small molecule inhibitor designed to disrupt the protein-protein interaction between UBE2T and FANCL, thereby preventing the critical FANCD2 monoubiquitination step.[12][13] By inhibiting this key activation event, the entire downstream FA repair pathway is effectively blocked. This makes Ube2T/fancl-IN-1 a valuable tool for studying the intricacies of DNA repair and a potential therapeutic agent for sensitizing cancer cells to DNA cross-linking chemotherapies like cisplatin and carboplatin.[1][12][14]

This application note provides a detailed protocol for using Western blot analysis to monitor the efficacy of Ube2T/fancl-IN-1. The assay directly visualizes the inhibitor's biological activity by measuring the reduction in the DNA damage-induced shift from FANCD2-S to FANCD2-L.

Signaling Pathway and Experimental Workflow

To provide a clear visual context, the following diagrams illustrate the targeted biological pathway and the step-by-step experimental process.

Caption: The Fanconi Anemia pathway response to DNA damage and point of inhibition.

Caption: Step-by-step experimental workflow for FANCD2 Western blot analysis.

Detailed Methodologies and Protocols

Materials and Reagents

-

Cell Lines: HeLa, U2OS, or other cancer cell lines with a functional FA pathway.

-

DNA Damaging Agent: Mitomycin C (MMC) (CAS# 50-07-7).

-

Inhibitor: Ube2T/fancl-IN-1 (dissolved in DMSO).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Crucially, include deubiquitinase (DUB) inhibitors such as N-Ethylmaleimide (NEM) (10 mM) or PR-619 (50 µM) to preserve the monoubiquitinated state of FANCD2.[15]

-

Antibodies:

-

Primary: Rabbit or Mouse anti-FANCD2 antibody.

-

Secondary: HRP-conjugated Goat anti-Rabbit or anti-Mouse IgG.

-

-

SDS-PAGE: 6-8% Tris-Glycine or Tris-Acetate polyacrylamide gels.[15][16][17]

-

Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).

-

Detection: Enhanced Chemiluminescence (ECL) substrate.

Step-by-Step Experimental Protocol

Step 1: Cell Culture and Treatment

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Induce DNA Damage: Treat cells with a DNA damaging agent to induce FANCD2 monoubiquitination. A common starting point is 0.5 µM Mitomycin C (MMC) for 16-24 hours.[18][19][20][21] This serves as the positive control.

-

Inhibitor Treatment: For inhibitor-treated wells, pre-incubate cells with varying concentrations of Ube2T/fancl-IN-1 (e.g., 10 µM, 50 µM, 100 µM, 200 µM) for 2-4 hours before adding MMC.[12][13]

-

Include a vehicle control (DMSO) and an untreated control (no MMC, no inhibitor).

Step 2: Cell Lysis and Protein Quantification

-

Aspirate media and wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold Lysis Buffer (with freshly added DUB inhibitors) to each well.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (whole-cell lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

Step 3: SDS-PAGE and Western Blotting

-

Normalize all samples to the same concentration with Lysis Buffer and 4x Laemmli sample buffer.

-

Load 20-40 µg of total protein per lane onto a 6-8% polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane. A wet transfer at 100V for 90 minutes is recommended for these large proteins.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-FANCD2 antibody overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane 3x for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x for 10 minutes each with TBST.

-

Apply ECL substrate and capture the signal using a chemiluminescence imaging system. Also, probe for a loading control like β-actin or GAPDH.

Data Analysis and Expected Results

Upon imaging the Western blot, two distinct bands for FANCD2 should be visible in the positive control lane (MMC-treated, no inhibitor).

-

FANCD2-S: The lower band, representing the unmodified protein (~155 kDa).

-

FANCD2-L: The upper, slower-migrating band, representing the monoubiquitinated protein (~164 kDa).[23][24]

Expected Outcome: In cells treated with MMC, a significant portion of FANCD2 will be shifted to the upper FANCD2-L band. With increasing concentrations of Ube2T/fancl-IN-1, the intensity of this upper band should decrease, with a corresponding increase in the intensity of the lower FANCD2-S band. This demonstrates the inhibitor's efficacy in preventing FANCD2 monoubiquitination.

Quantitative Analysis: Use densitometry software (e.g., ImageJ) to quantify the intensity of both the FANCD2-S and FANCD2-L bands in each lane. Calculate the ratio of FANCD2-L to total FANCD2 (FANCD2-L + FANCD2-S) for each condition.

Table 1: Representative Quantitative Data

| Treatment Condition | MMC (0.5 µM) | Ube2T/fancl-IN-1 (µM) | FANCD2-L / Total FANCD2 Ratio (Normalized) |

| Untreated Control | - | 0 | 0.05 |

| Vehicle Control | + | 0 (DMSO) | 1.00 |

| Inhibitor Dose 1 | + | 10 | 0.78 |

| Inhibitor Dose 2 | + | 50 | 0.45 |

| Inhibitor Dose 3 | + | 100 | 0.18 |

| Inhibitor Dose 4 | + | 200 | 0.06 |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No FANCD2-L band in positive control | - Ineffective DNA damaging agent.- DUBs not inhibited during lysis.- Cell line has a defective upstream FA pathway. | - Verify MMC activity and concentration.- Always add fresh DUB inhibitors (NEM) to lysis buffer.- Use a cell line known to have a functional FA pathway (e.g., HeLa). |

| Poor separation of S and L isoforms | - Incorrect gel percentage.- Gel run too quickly. | - Use a lower percentage gel (6-8%).[16][22]- Run the gel at a lower voltage for a longer time to improve resolution. |

| Weak or no FANCD2 signal | - Insufficient protein loaded.- Poor antibody performance.- Inefficient transfer of high MW proteins. | - Load at least 30 µg of protein.- Titrate primary antibody and ensure secondary is appropriate.- Optimize wet transfer conditions (time, voltage). |

| High background | - Insufficient blocking.- Insufficient washing.- Antibody concentration too high. | - Increase blocking time to 1.5 hours.- Increase number and duration of TBST washes.- Optimize primary and secondary antibody dilutions. |

References

-

Niraj, J., Velle, K. B., & D'Andrea, A. D. (2019). The Fanconi Anemia Pathway in Cancer. Annual Review of Cancer Biology, 3, 457-478. [Link]

-

Andreassen, P. R., D'Andrea, A. D., & Taniguchi, T. (2004). ATR couples FANCD2 monoubiquitination to the DNA-damage response. Genes & Development, 18(16), 1958–1963. [Link]

-

Canning, P., et al. (2019). Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway. ACS Central Science, 5(10), 1739-1753. [Link]

-

Machida, Y. J., Machida, Y., & Dutta, A. (2006). UBE2T is the E2 in the Fanconi anemia pathway and undergoes negative autoregulation. Molecular Cell, 23(4), 589-596. [Link]

-

Knipscheer, P., et al. (2009). The Fanconi Anemia Pathway Promotes Replication-Dependent DNA Interstrand Cross-Link Repair. Science, 326(5960), 1698-1701. [Link]

-

Unsal-Kacmaz, K., et al. (2014). FANCD2 binds CtIP and regulates DNA-end resection during DNA interstrand crosslink repair. Cell Reports, 7(4), 1039-1047. [Link]

-

Ishiai, M. (2016). Regulation of the Fanconi Anemia DNA Repair Pathway by Phosphorylation and Monoubiquitination. International Journal of Molecular Sciences, 17(9), 1533. [Link]

-

Nakanishi, K., et al. (2005). Human Fanconi anemia monoubiquitination pathway promotes homologous DNA repair. Proceedings of the National Academy of Sciences, 102(4), 1110-1115. [Link]

-

Long, D. T., et al. (2011). Monoubiquitination by the human Fanconi anemia core complex clamps FANCI:FANCD2 on DNA in filamentous arrays. Molecular Cell, 43(5), 774-784. [Link]

-

Kim, H., & D'Andrea, A. D. (2012). Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway. Genes & Development, 26(13), 1393–1408. [Link]

-

Tatham, M. H., et al. (2017). Optimising methods for the preservation, capture and identification of ubiquitin chains and ubiquitylated proteins by immunoblotting. Biochemical Journal, 474(1), 1-22. [Link]

-

Kelsall, I. R., et al. (2012). The Fanconi Anaemia Components UBE2T and FANCM Are Functionally Linked to Nucleotide Excision Repair. PLoS ONE, 7(5), e36970. [Link]

-

Sumpter, R. Jr., & Levine, B. (2017). Beyond interstrand crosslinks repair: contribution of FANCD2 and other Fanconi Anemia proteins to the replication of DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 808, 83-92. [Link]

-

Räschle, M., et al. (2008). FANCD2–FANCI Hurdles the DNA Interstrand Crosslink. Molecular Cell, 32(6), 749-751. [Link]

-

Sareen, A., et al. (2012). Regulation of FANCD2 and FANCI monoubiquitination by their interaction and by DNA. Nucleic Acids Research, 40(17), 8429–8442. [Link]

-